Cas no 953039-14-0 (6-Bromo-2-chloro-8-methoxyquinazoline)

6-Bromo-2-chloro-8-methoxyquinazoline is a versatile quinazoline derivative widely used as a key intermediate in pharmaceutical and agrochemical synthesis. Its bromo and chloro substituents enhance reactivity, facilitating further functionalization, while the methoxy group contributes to stability and solubility. This compound is particularly valuable in the development of kinase inhibitors and other biologically active molecules due to its structural modularity. High purity and well-defined reactivity make it suitable for precision applications in medicinal chemistry and drug discovery. Its robust synthetic utility and compatibility with cross-coupling reactions underscore its importance in heterocyclic chemistry research.
6-Bromo-2-chloro-8-methoxyquinazoline structure
953039-14-0 structure
Product Name:6-Bromo-2-chloro-8-methoxyquinazoline
CAS No:953039-14-0
MF:C9H6BrClN2O
MW:273.513740062714
MDL:MFCD09907930
CID:1026332
PubChem ID:46738296
Update Time:2025-06-13

6-Bromo-2-chloro-8-methoxyquinazoline Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-2-chloro-8-methoxyquinazoline
    • 6-Bromo-2-chloro-8-methoxy-quinazoline
    • 6-Bromo-2-chloro-8-methoxyquizoline
    • AJDRLOKFLWCFAY-UHFFFAOYSA-N
    • 6400AC
    • PB13193
    • FCH1395370
    • SY039393
    • Quinazoline, 6-bromo-2-chloro-8-methoxy-
    • AX8217471
    • 6-bromanyl-2-chloranyl-8-methoxy-quinazoline
    • B12140
    • A845269
    • 6-Bromo-2-chloro-8-methoxyquinazoline (ACI)
    • EN300-3539665
    • DB-369069
    • 953039-14-0
    • AKOS016003867
    • CS-4364
    • MFCD09907930
    • DTXSID00674301
    • Z1269122958
    • CS-0050293
    • SCHEMBL1319685
    • MDL: MFCD09907930
    • Inchi: 1S/C9H6BrClN2O/c1-14-7-3-6(10)2-5-4-12-9(11)13-8(5)7/h2-4H,1H3
    • InChI Key: AJDRLOKFLWCFAY-UHFFFAOYSA-N
    • SMILES: ClC1N=C2C(C=C(C=C2OC)Br)=CN=1

Computed Properties

  • Exact Mass: 271.93520g/mol
  • Monoisotopic Mass: 271.93520g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35
  • XLogP3: 3.2

Experimental Properties

  • Density: 1.686±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 342.1℃ at 760 mmHg
  • Solubility: Very slightly soluble (0.55 g/l) (25 º C),

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6-Bromo-2-chloro-8-methoxyquinazoline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  2 h, 110 °C
Reference
Preparation of aminoquinazoline derivatives as Lyn kinase inhibitors
, Korea, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  16 h, rt
1.2 1 h, rt → 180 °C
1.3 Reagents: Phosphorus oxychloride ;  30 min, rt → 110 °C
Reference
Preparation of quinazolines for PDK1 inhibition
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  30 min, reflux
1.2 Reagents: Water ;  < 15 °C
Reference
Preparation of pyrimidinonecarboxylic acid amides with antiproliferative activity
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
Reference
Preparation of fused aza-heterocyclic compounds as antiviral agents
, United States, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  5 h, reflux
Reference
Preparation of phenylpurine derivatives and analogs for use as antitumor agents
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  16 h, rt
1.2 1 h, rt → 180 °C
1.3 Reagents: Phosphorus oxychloride ;  30 min, rt → 110 °C
Reference
2-Arylaminoquinazolines as PDKI inhibitors and their preparation and use in the treatment of proliferative diseases
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Phosphorus oxychloride ;  30 min, rt → 110 °C; 110 °C → rt
Reference
Preparation of quinazolines for PDK1 inhibition
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  2 h, rt → 110 °C
Reference
Amelioration of amyloid β-FcγRIIb neurotoxicity and tau pathologies by targeting LYN
Gwon, Youngdae; Kim, Seo-Hyun; Kim, Hyun Tae; Kam, Tae-In; Park, Jisu; et al, FASEB Journal, 2019, 33(3), 4300-4313

Production Method 9

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  30 min, reflux
1.2 Reagents: Water ;  < 15 °C
Reference
Preparation of pyridinonecarboxylic acid amides for treating diseases characterized by excessive or abnormal cell proliferation
, World Intellectual Property Organization, , ,

6-Bromo-2-chloro-8-methoxyquinazoline Raw materials

6-Bromo-2-chloro-8-methoxyquinazoline Preparation Products

6-Bromo-2-chloro-8-methoxyquinazoline Suppliers

Amadis Chemical Company Limited
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(CAS:953039-14-0)6-Bromo-2-chloro-8-methoxyquinazoline
Order Number:A845269
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:05
Price ($):375.0/1314.0
Email:sales@amadischem.com

6-Bromo-2-chloro-8-methoxyquinazoline Related Literature

Additional information on 6-Bromo-2-chloro-8-methoxyquinazoline

Recent Advances in the Application of 6-Bromo-2-chloro-8-methoxyquinazoline (CAS: 953039-14-0) in Chemical Biology and Pharmaceutical Research

6-Bromo-2-chloro-8-methoxyquinazoline (CAS: 953039-14-0) is a quinazoline derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, in particular, has been identified as a key intermediate in the synthesis of various biologically active molecules and as a potential scaffold for drug development. Recent studies have explored its utility in targeted therapies, particularly in the inhibition of specific kinases and other enzymes involved in disease pathways.

One of the most notable applications of 6-Bromo-2-chloro-8-methoxyquinazoline is its role in the development of kinase inhibitors. Kinases are critical regulators of cellular processes, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Researchers have utilized this compound as a building block to design novel inhibitors that target specific kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These inhibitors have shown promising results in preclinical studies, demonstrating potent activity against various cancer cell lines. The ability to modify the quinazoline core structure allows for the fine-tuning of inhibitory properties, making it a valuable tool in medicinal chemistry.

In addition to its role in kinase inhibition, 6-Bromo-2-chloro-8-methoxyquinazoline has been investigated for its potential in antimicrobial therapy. Recent studies have highlighted its efficacy against a range of bacterial and fungal pathogens, including multidrug-resistant strains. The mechanism of action appears to involve interference with microbial DNA replication and protein synthesis, although further research is needed to fully elucidate these pathways. The compound's structural features, such as the bromo and chloro substituents, are thought to contribute to its antimicrobial activity by enhancing binding affinity to microbial targets.

Another area of interest is the use of 6-Bromo-2-chloro-8-methoxyquinazoline in the development of fluorescent probes for biological imaging. The quinazoline core can be functionalized with fluorophores, enabling the visualization of specific cellular processes and molecular interactions. This application is particularly valuable in chemical biology, where real-time monitoring of biological events can provide insights into disease mechanisms and therapeutic responses. Recent advancements in probe design have improved the sensitivity and specificity of these tools, opening new avenues for research and diagnostics.

Despite its promising applications, challenges remain in the optimization of 6-Bromo-2-chloro-8-methoxyquinazoline-based compounds. Issues such as solubility, bioavailability, and off-target effects need to be addressed to fully realize its therapeutic potential. Recent efforts have focused on structural modifications and formulation strategies to overcome these limitations. For example, the introduction of hydrophilic groups or the use of nanoparticle-based delivery systems has shown promise in enhancing the pharmacokinetic properties of quinazoline derivatives.

In conclusion, 6-Bromo-2-chloro-8-methoxyquinazoline (CAS: 953039-14-0) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications span from kinase inhibition and antimicrobial therapy to biological imaging, highlighting its broad utility. Ongoing research continues to explore new modifications and applications, paving the way for the development of novel therapeutics and diagnostic tools. As our understanding of its mechanisms and properties deepens, this compound is poised to play an increasingly important role in advancing biomedical science.

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Amadis Chemical Company Limited
(CAS:953039-14-0)6-Bromo-2-chloro-8-methoxyquinazoline
A845269
Purity:99%/99%
Quantity:1g/5g
Price ($):375.0/1314.0
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